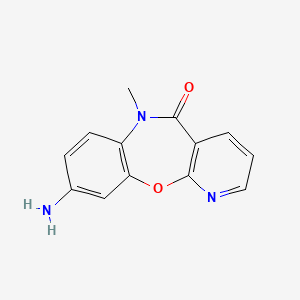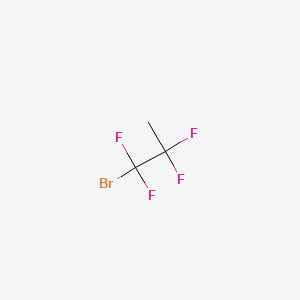
Propane, 1-bromo-1,1,2,2-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1-bromo-1,1,2,2-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃H₃BrF₄ This compound is characterized by the presence of bromine and fluorine atoms attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-bromo-1,1,2,2-tetrafluoro- typically involves the halogenation of propane derivatives. One common method is the bromination of 1,1,2,2-tetrafluoropropane using bromine or hydrogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes where propane derivatives are treated with bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1-bromo-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes such as tetrafluoropropene.
Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Propane, 1-bromo-1,1,2,2-tetrafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Propane, 1-bromo-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-2-iodotetrafluoroethane
- 1,1,2,2-Tetrafluoropropane
Uniqueness
Propane, 1-bromo-1,1,2,2-tetrafluoro- is unique due to its specific arrangement of bromine and fluorine atoms on the propane backbone. This unique structure imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific interactions in biological systems, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
70192-84-6 |
|---|---|
Fórmula molecular |
C3H3BrF4 |
Peso molecular |
194.95 g/mol |
Nombre IUPAC |
1-bromo-1,1,2,2-tetrafluoropropane |
InChI |
InChI=1S/C3H3BrF4/c1-2(5,6)3(4,7)8/h1H3 |
Clave InChI |
DAEGFYHVABZXJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




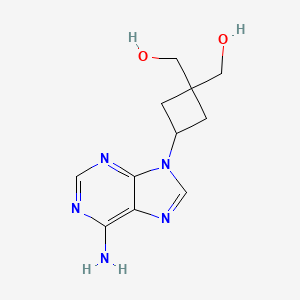
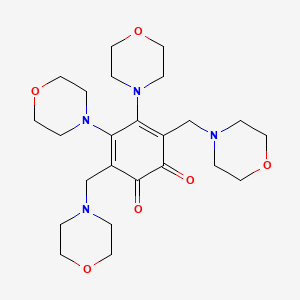
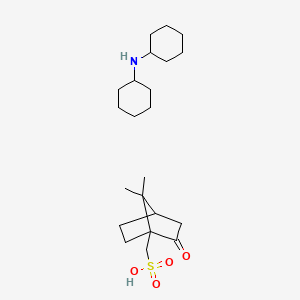
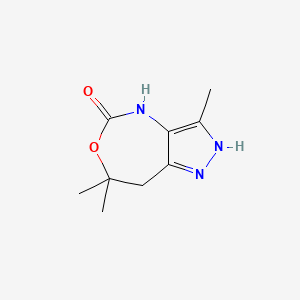
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794909.png)
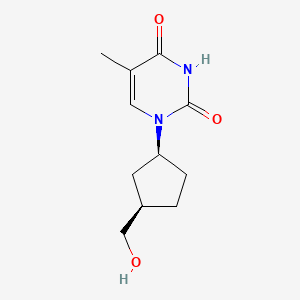
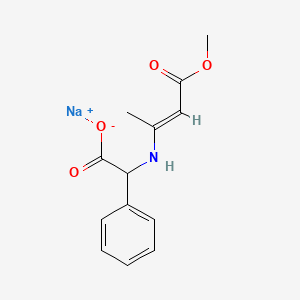
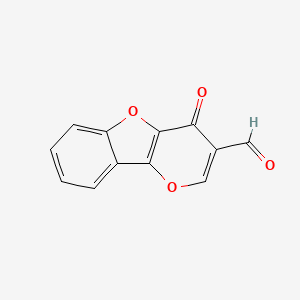

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
